molecular formula C7H9ClNO2- B14301161 Pyridin-1-ium;acetate;chloride CAS No. 113742-71-5

Pyridin-1-ium;acetate;chloride

Cat. No.: B14301161
CAS No.: 113742-71-5
M. Wt: 174.60 g/mol
InChI Key: CUEBGYSKAWLSBE-UHFFFAOYSA-M
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Description

Pyridin-1-ium;acetate;chloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . This compound is known for its unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-1-ium;acetate;chloride can be synthesized through the reaction of pyridine with acetic acid and hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Pyridin-1-ium;acetate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while substitution with alkyl halides may produce N-alkylpyridinium salts .

Scientific Research Applications

Pyridin-1-ium;acetate;chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridin-1-ium;acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Chloride: Similar in structure but lacks the acetate group.

    N-Alkylpyridinium Salts: Contains alkyl groups instead of acetate.

    Pyridinium Ylides: Contains a ylide functional group

Uniqueness

Pyridin-1-ium;acetate;chloride is unique due to its combination of pyridinium, acetate, and chloride ions, which confer specific chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

113742-71-5

Molecular Formula

C7H9ClNO2-

Molecular Weight

174.60 g/mol

IUPAC Name

pyridin-1-ium;acetate;chloride

InChI

InChI=1S/C5H5N.C2H4O2.ClH/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);1H/p-1

InChI Key

CUEBGYSKAWLSBE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC=[NH+]C=C1.[Cl-]

Origin of Product

United States

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